molecular formula C13H20O B13583893 Bicyclo(3.1.1)hept-2-ene-2-butanal, 6,6-dimethyl- CAS No. 38049-28-4

Bicyclo(3.1.1)hept-2-ene-2-butanal, 6,6-dimethyl-

Cat. No.: B13583893
CAS No.: 38049-28-4
M. Wt: 192.30 g/mol
InChI Key: OAOCPPMHQWFIRS-UHFFFAOYSA-N
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Description

Bicyclo(311)hept-2-ene-2-butanal, 6,6-dimethyl- is a chemical compound with a unique bicyclic structure It is known for its distinctive molecular configuration, which includes a bicycloheptene ring system with a butanal group and two methyl groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo(3.1.1)hept-2-ene-2-butanal, 6,6-dimethyl- typically involves the use of starting materials such as bicyclo(3.1.1)hept-2-ene and appropriate aldehyde precursors. One common method involves the reaction of bicyclo(3.1.1)hept-2-ene with a butanal derivative under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the final product. Advanced techniques like continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Bicyclo(3.1.1)hept-2-ene-2-butanal, 6,6-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Bicyclo(3.1.1)hept-2-ene-2-butanal, 6,6-dimethyl- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Bicyclo(3.1.1)hept-2-ene-2-butanal, 6,6-dimethyl- involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophiles, while the bicyclic structure provides rigidity and stability. The compound may participate in various biochemical pathways, influencing cellular processes and molecular interactions.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo(3.1.1)hept-2-ene-2-carboxaldehyde, 6,6-dimethyl-: Similar structure with a carboxaldehyde group instead of a butanal group.

    Bicyclo(3.1.1)hept-2-ene-2-ethanol, 6,6-dimethyl-: Contains an ethanol group instead of a butanal group.

    Bicyclo(3.1.1)hept-2-ene-2-methanol, 6,6-dimethyl-: Features a methanol group in place of the butanal group.

Uniqueness

Bicyclo(3.1.1)hept-2-ene-2-butanal, 6,6-dimethyl- is unique due to its specific functional group arrangement, which imparts distinct reactivity and properties. The presence of the butanal group allows for specific chemical transformations and interactions that are not possible with its analogs.

Properties

CAS No.

38049-28-4

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

4-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)butanal

InChI

InChI=1S/C13H20O/c1-13(2)11-7-6-10(12(13)9-11)5-3-4-8-14/h6,8,11-12H,3-5,7,9H2,1-2H3

InChI Key

OAOCPPMHQWFIRS-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CC=C(C1C2)CCCC=O)C

Origin of Product

United States

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